Naphthol AS-BI phosphate

Descripción general

Descripción

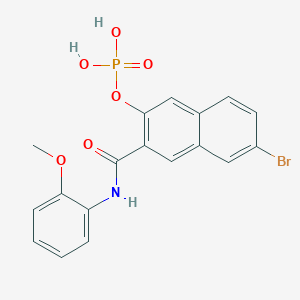

Naphthol AS-BI phosphate is a complex organic compound that features a naphthalene core substituted with various functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Naphthol AS-BI phosphate typically involves multi-step organic reactions. A possible synthetic route could include:

Bromination: Introduction of a bromine atom to the naphthalene ring.

Amidation: Formation of the carboxamide group.

Methoxylation: Introduction of the methoxy group to the phenyl ring.

Phosphorylation: Addition of the phosphonooxy group.

Each step would require specific reagents and conditions, such as bromine for bromination, amines for amidation, methanol for methoxylation, and phosphoric acid derivatives for phosphorylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This could include the use of continuous flow reactors, catalysts to increase reaction efficiency, and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phosphonooxy groups.

Reduction: Reduction reactions could target the bromine or carboxamide groups.

Substitution: The bromine atom on the naphthalene ring could be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium methoxide for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation could yield naphthoquinones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C18H15BrNO6P

- Molecular Weight : 452.19 g/mol

- CAS Number : 1919-91-1

- Appearance : Typically a white to light yellow powder, soluble in water and methanol.

Key Applications

-

Enzymatic Assays

- Naphthol AS-BI phosphate serves as a substrate for both acid and alkaline phosphatases. It is particularly noted for its use in:

- Tartrate-resistant acid phosphatase (TRAP) assays : This application is crucial for assessing osteoclastic activity, which is significant in bone metabolism studies.

- Alkaline phosphatase (ALP) assays : Used to measure ALP activity in various biological samples.

- Naphthol AS-BI phosphate serves as a substrate for both acid and alkaline phosphatases. It is particularly noted for its use in:

-

Histochemical Staining

- The compound is employed in histochemical techniques to visualize phosphatase activity in tissue samples. It is commonly used to stain cells, allowing researchers to observe cellular processes and enzyme localization.

-

Fluorescence Assays

- This compound is utilized in fluorescence-based assays due to its ability to release a fluorescent moiety upon enzymatic cleavage. This property enhances sensitivity and specificity in detecting enzyme activities.

Specificity Enhancement in TRAP Assays

A study demonstrated that using this compound significantly improved the specificity of TRAP assays for osteoclastic activity compared to traditional substrates like para-nitrophenylphosphate (pNPP). The research highlighted that this compound was selectively hydrolyzed by TRAP isoform 5b, making it a preferred choice for accurate measurement of osteoclast activity in serum samples from patients with renal disease and rheumatologic conditions .

Application in Clinical Diagnostics

This compound has been adapted for use in immunoassays targeting TRAP isoform 5b. A study outlined the development of a specific immunoassay utilizing this compound alongside heparin as an inhibitor of isoform 5a, leading to more reliable diagnostics for bone metabolism disorders .

Comparison Table of Substrates for Phosphatase Activity

| Substrate | Specificity | Application Area | Notes |

|---|---|---|---|

| This compound | High (for TRAP 5b) | Bone metabolism | Improved specificity over pNPP |

| Para-nitrophenylphosphate | Moderate | General phosphatase assays | Less specific for bone |

| Naphthol AS-MX Phosphate | Variable | Various enzymatic assays | Alternative substrate |

Mecanismo De Acción

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Naphthalenecarboxamide, 7-bromo-N-(2-hydroxyphenyl)-3-(phosphonooxy)-

- 2-Naphthalenecarboxamide, 7-chloro-N-(2-methoxyphenyl)-3-(phosphonooxy)-

Uniqueness

The uniqueness of Naphthol AS-BI phosphate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Actividad Biológica

Naphthol AS-BI phosphate (N-ASBI-P) is a synthetic compound primarily used as a substrate in biochemical assays, particularly for assessing the activity of tartrate-resistant acid phosphatase (TRAP) isoform 5b. This compound has shown significant promise in various biological applications, including its specificity in detecting osteoclastic activity, its use in histochemical staining, and its potential implications in clinical diagnostics.

This compound is characterized by its fluorogenic properties and is often utilized in quantitative assays due to its ability to produce a measurable signal upon enzymatic reaction. The molecular formula for N-ASBI-P is , and it is typically available as a disodium salt hydrate.

Biological Applications

- TRAP Assays : N-ASBI-P has been established as a preferred substrate for the TRAP isoform 5b, which is a marker for osteoclastic activity. This specificity allows for more accurate assessments of bone metabolism compared to traditional substrates like para-nitrophenylphosphate (pNPP) that lack specificity due to interference from other TRAP isoforms present in serum samples .

- Histochemical Staining : The compound is also employed in histochemical techniques for the simultaneous demonstration of acid and alkaline phosphatase activities. In a study involving bone marrow smears, N-ASBI-P was used to visualize acid phosphatase activity, revealing distinct staining patterns that correlate with cell maturation stages . This method enhances the understanding of cellular processes in hematological diseases.

- Immunoassays : Recent advancements have explored the use of N-ASBI-P in immunoassays for detecting TRAP isoforms in clinical samples. The combination of N-ASBI-P with heparin has been shown to selectively inhibit unwanted isoforms, thus improving assay specificity and reliability .

Case Study 1: Osteoclastic Activity Measurement

A study conducted on patients with end-stage renal disease (ESRD) demonstrated that serum TRAP activity measured using N-ASBI-P correlated significantly with osteoclastic activity, providing insights into bone resorption processes in this patient population. The results indicated that N-ASBI-P could effectively differentiate between TRAP isoforms, which is crucial for accurate diagnosis and treatment planning .

Case Study 2: Histochemical Analysis

In a double staining experiment involving bone marrow cells from patients with hematological disorders, researchers utilized N-ASBI-P to assess acid phosphatase activity alongside alkaline phosphatase. The findings revealed distinct patterns of enzyme activity that were indicative of cell differentiation and maturation stages within the neutrophilic series, highlighting the utility of N-ASBI-P in clinical diagnostics .

Research Findings

Research has consistently shown that using N-ASBI-P improves assay specificity and sensitivity. A comparative analysis between N-ASBI-P and pNPP demonstrated that while both substrates can detect TRAP activity, only N-ASBI-P provided reliable results across various serum conditions, particularly where other interfering substances were present .

Summary of Findings

Propiedades

IUPAC Name |

[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrNO6P/c1-25-16-5-3-2-4-15(16)20-18(21)14-9-12-8-13(19)7-6-11(12)10-17(14)26-27(22,23)24/h2-10H,1H3,(H,20,21)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXIAXQSTATULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrNO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

530-79-0 (di-hydrochloride salt) | |

| Record name | Naphthol AS-BI phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001919911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4062062 | |

| Record name | 2-Naphthalenecarboxamide, 7-bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1919-91-1 | |

| Record name | 7-Bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1919-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthol AS-BI phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001919911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 7-bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 7-bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-3-(o-hydroxyphenylaminocarbonyl)-2-naphthyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Naphthol AS-BI phosphate acts as a substrate for acid phosphatase. The enzyme hydrolyzes the phosphate group from the molecule, releasing phosphate and naphthol AS-BI. [, ]

A: The released naphthol AS-BI couples with a diazonium salt (like Fast Garnet GBC or hexazonium pararosanilin) present in the reaction mixture. This coupling reaction forms a colored, water-insoluble azo dye precipitate at the site of enzyme activity, enabling visualization under a microscope. [, , , ]

ANone: The molecular formula is C19H15BrNO5P, and the molecular weight is 448.24 g/mol.

A: Yes, a simplified azo dye method using this compound has been adapted for use with paraffin-embedded tissues, allowing for the identification of cells like multinucleated giant cells. []

A: While this compound is a substrate for both acid and alkaline phosphatase, researchers can differentiate between these enzymes by adjusting the pH of the reaction mixture and incorporating specific inhibitors. For instance, sodium fluoride is commonly used to inhibit acid phosphatase activity when assaying for alkaline phosphatase. [, , , ]

ANone: this compound staining has been used in various research applications, including:

- Quantifying silica-induced Type II cell hyperplasia in rat lungs. []

- Studying the distribution of acid phosphatase activity in different stages of the Toxoplasma gondii life cycle. [, ]

- Characterizing macrophages in leprosy skin lesions. [, ]

- Identifying arterial and venous segments of blood vessels in mice. []

- Investigating acid phosphatase activity in the inner ear of guinea pigs. []

ANone: While the provided research abstracts do not mention specific computational chemistry studies, such techniques could be applied to model the interaction of this compound with acid phosphatase, potentially revealing insights into substrate binding and the catalytic mechanism.

ANone: The phosphate group within this compound is crucial for its recognition by phosphatases. The naphthol moiety provides a site for coupling with diazonium salts, allowing for visualization. Modifying these structural features would likely affect substrate binding and/or the detection method's sensitivity.

A: The colored azo dye product formed is generally stable and insoluble in both alcohol and aqueous solutions, making it suitable for long-term storage and analysis. []

ANone: While specific SHE regulations may vary depending on location and institution, it's crucial to handle this compound and other chemicals used in histochemical procedures with appropriate safety measures, following established laboratory protocols for handling, storage, and disposal.

A: A seminal work by Barka and Anderson in 1962 established the use of hexazonium pararosanilin as a coupler with various naphthol substrates, including this compound, for demonstrating acid phosphatase activity. [] This publication significantly advanced the field of histochemistry by providing a more reliable and sensitive method for visualizing enzyme activity.

ANone: this compound staining has facilitated research across various disciplines, including:

- Cell Biology: Studying lysosome function and dynamics using acid phosphatase activity as a marker. [, , ]

- Immunology: Characterizing immune cell populations and their activation states, particularly macrophages, in various tissues and disease models. [, , ]

- Developmental Biology: Investigating enzyme activity patterns during tissue development and differentiation. [, , ]

- Pathology: Identifying specific cell types and diagnosing diseases based on altered enzyme activity profiles. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.